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  • Product: 6-Bromothiazolo[5,4-c]pyridin-2-amine

Core Science & Biosynthesis

Foundational

6-Bromothiazolo[5,4-c]pyridin-2-amine CAS 1936325-76-6

An In-Depth Technical Guide to 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6)[1] Part 1: Executive Summary & Strategic Utility 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a high-value heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6)[1]

Part 1: Executive Summary & Strategic Utility

6-Bromothiazolo[5,4-c]pyridin-2-amine (CAS 1936325-76-6) is a high-value heterocyclic scaffold employed primarily in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] As a fused bicyclic system combining a thiazole and a pyridine ring, it serves as a bioisostere for purine and quinoline cores, offering distinct solubility profiles and hydrogen-bonding vectors.

Its strategic value in medicinal chemistry lies in its bifunctionality :

  • C-2 Amine: A nucleophilic handle for amide, urea, or carbamate formation, typically directing the molecule toward the "hinge region" of kinase targets.

  • C-6 Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the elaboration of the "tail" region to probe hydrophobic pockets.[1]

This guide details the structural properties, validated synthetic pathways, and reaction protocols necessary to utilize this scaffold in drug discovery campaigns.

Part 2: Chemical Architecture & Properties

Structural Analysis

The compound features a thiazole ring fused to the c-face (bonds 3,4) of a pyridine ring.[2][3][4][5] The "6-bromo" designation indicates the halogen is positioned ortho to the pyridine nitrogen, a critical position for modulating pKa and metabolic stability.

Physicochemical Profile:

Property Value Note
CAS Number 1936325-76-6 Unique Identifier
Formula C₆H₄BrN₃S
Molecular Weight 230.09 g/mol Fragment-like space
Appearance Off-white to pale yellow solid
LogP (Calc) ~1.8 - 2.1 Lipophilic, good membrane permeability
pKa (Base) ~3.5 (Pyridine N) Reduced basicity due to Br electron withdrawal
H-Bond Donors 2 (NH₂)

| H-Bond Acceptors | 3 (N, S) | |[1][2][4][5][6][7][8][9]

Reactivity Map

The following Graphviz diagram illustrates the core reactivity nodes of the scaffold.

ReactivityMap Figure 1: Functional Reactivity Map of CAS 1936325-76-6 Core 6-Bromothiazolo[5,4-c] pyridin-2-amine Amine C-2 Amine (-NH2) Nucleophilic Center Core->Amine Bromide C-6 Bromide (-Br) Electrophilic Center Core->Bromide PyridineN Pyridine Nitrogen H-Bond Acceptor Core->PyridineN Amide Amide/Urea Formation (Hinge Binding) Amine->Amide Suzuki Suzuki Coupling (Hydrophobic Tail) Bromide->Suzuki Buchwald Buchwald Amination (Solubility/Selectivity) Bromide->Buchwald

[1]

Part 3: Synthetic Pathways

The synthesis of the [5,4-c] isomer is less trivial than the [5,4-b] analog due to the specific regiochemistry required in the pyridine precursor.

Retrosynthetic Logic

Direct bromination of the parent thiazolo[5,4-c]pyridin-2-amine often yields mixtures.[1] The preferred route establishes the halogenation pattern before cyclization to ensure regiochemical purity.

  • Target: 6-Bromothiazolo[5,4-c]pyridin-2-amine[1][6][7]

  • Precursor: 2-Bromo-4-chloro-5-aminopyridine (or equivalent)[1]

  • Cyclization Agent: Potassium Thiocyanate (KSCN)[10][11]

Validated Synthetic Protocol
Step 1: Preparation of the Precursor

Starting Material: 2-Bromo-4-chloropyridin-5-amine (Note: Numbering may vary by vendor; ensure amine and chlorine are ortho, with bromine adjacent to the nitrogen).[1]

Step 2: Cyclization (The Hantzsch-Type Cyclization)

This step utilizes the nucleophilic displacement of the C-4 chlorine by thiocyanate, followed by intramolecular attack by the amine.

Reagents:

  • 2-Bromo-4-chloropyridin-5-amine (1.0 eq)

  • Potassium Thiocyanate (KSCN) (2.0 - 3.0 eq)[1]

  • Hydrochloric Acid (12M HCl) or Acetic Acid (AcOH)

  • Solvent: Ethanol (EtOH) or Dioxane

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-bromo-4-chloropyridin-5-amine in 40 mL of Ethanol.

  • Addition: Add 20 mmol (1.94 g) of KSCN .

  • Acidification: Add 1.5 mL of concentrated HCl dropwise. (Caution: Exothermic).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting aniline.

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize with saturated NaHCO₃ solution to pH ~8.

    • A precipitate should form. Filter the solid.[12]

    • Wash the cake with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

  • Yield: Expected yield 60–75%.

Mechanism Verification: The formation of the thiazole ring is confirmed by the disappearance of the aromatic C-Cl stretch and the appearance of the C-S stretch in IR, along with the downfield shift of the pyridine protons in ¹H NMR.

Part 4: Experimental Workflows for Drug Discovery

Once synthesized, the scaffold is typically subjected to divergent synthesis. Below is a standard workflow for elaborating the scaffold into a kinase inhibitor candidate.

Workflow Diagram

Workflow Figure 2: Divergent Synthesis Workflow Start Scaffold: 6-Bromothiazolo[5,4-c]pyridin-2-amine Step1 Step 1: Amide Coupling (Targeting Hinge Region) Start->Step1 R-COOH, HATU DIPEA, DMF Inter Intermediate: N-(6-Bromothiazolo[5,4-c]pyridin-2-yl)amide Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Targeting Hydrophobic Pocket) Inter->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final Final Lead Compound Step2->Final

Protocol: Suzuki-Miyaura Cross-Coupling at C-6

This reaction replaces the bromine atom with an aryl or heteroaryl group.[1]

Reagents:

  • Scaffold Intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: 2M Na₂CO₃ or K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and base. Add solvents and sparge with Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Extraction: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography.

Part 5: Safety & Handling (SDS Summary)

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The synthesis involves KSCN (potential for cyanide release under strong acid/oxidizing conditions—maintain pH control).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

  • Lee, H., et al. (2020). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." International Journal of Molecular Sciences, 21(19), 7233. (Cited for general thiazolopyridine synthesis conditions).[4]

  • Ghoneim, A., et al. (2021).[4] "Design, Synthesis... of Novel Thiazolo[5,4-c]Pyridine Glycoside." Polycyclic Aromatic Compounds. (Cited for [5,4-c] isomer structural confirmation).

  • PubChem. (2025). Compound Summary for CAS 1936325-76-6. National Library of Medicine.

Sources

Exploratory

The Isomeric Dichotomy of Thiazolopyridines: A Comparative Analysis of Thiazolo[5,4-c] and Thiazolo[5,4-b] Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of Thiazolopyridines in Medicinal Chemistry Heterocyclic compounds form the bedrock of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Thiazolopyridines in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with an estimated 70% of pharmaceutical products containing such substructures.[1] Within this vast chemical space, fused bicyclic systems are of paramount importance. The thiazolopyridine scaffold, which results from the fusion of a thiazole and a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5]

The specific arrangement of atoms within the fused system gives rise to several possible isomers, each with a unique electronic and steric profile. This guide provides an in-depth technical exploration of two critical isomers: thiazolo[5,4-c]pyridine and thiazolo[5,4-b]pyridine . We will dissect their fundamental structural differences, compare their synthetic accessibility, analyze methods for their differentiation, and, most importantly, explore how their distinct architectures translate into divergent pharmacological activities and structure-activity relationships (SAR).

Part 1: Core Structural and Physicochemical Differences

The fundamental difference between thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine lies in the point of fusion between the thiazole and pyridine rings, specifically the position of the pyridine ring's nitrogen atom relative to the thiazole.

  • Thiazolo[5,4-b]pyridine : In this isomer, the pyridine nitrogen is at position 4. The fusion occurs between the 'b' face of the thiazole ring (C4-C5) and the pyridine ring.[6]

  • Thiazolo[5,4-c]pyridine : Here, the pyridine nitrogen is at position 5. The fusion is at the 'c' face of the pyridine ring (C3-C4).[7]

This seemingly subtle shift in the nitrogen position has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape.

Caption: Core structures of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine isomers.

This structural variance directly influences key physicochemical properties that are critical for drug development:

PropertyThiazolo[5,4-b]pyridineThiazolo[5,4-c]pyridineRationale for Difference
Hydrogen Bond Acceptors 2 (N4, N7)2 (N5, N7)The position of the pyridine nitrogen changes its accessibility and local electronic environment, affecting its ability to act as a hinge-binding motif in kinases.
Dipole Moment Different vectorial sum of bond dipolesDifferent vectorial sum of bond dipolesThe asymmetry introduced by the nitrogen atom's position leads to distinct overall molecular polarity, impacting solubility and membrane permeability.
Reactivity The pyridine ring is activated/deactivated at different positions for electrophilic/nucleophilic substitution.The pyridine ring shows a different reactivity pattern compared to its isomer.The location of the electron-withdrawing nitrogen atom dictates the electron density map of the pyridine ring.
Bioisosterism Often considered a bioisostere of purine.[3][8]Can also be viewed as a purine isostere, but with a different vector for key interactions.The spatial arrangement of H-bond donors and acceptors mimics that of natural purines, but the specific vectors differ, leading to different target specificities.

Part 2: A Tale of Two Syntheses: Divergent Pathways to Isomeric Scaffolds

The choice of starting materials is the primary determinant for accessing either the [5,4-b] or [5,4-c] isomer. Synthetic routes are designed to control the regiochemistry of the final cyclization step that forms the thiazole ring.

Synthesis of the Thiazolo[5,4-b]pyridine Core

A prevalent and effective strategy for constructing the thiazolo[5,4-b]pyridine scaffold begins with an appropriately substituted 2,3-diaminopyridine or, more commonly, a 3-amino-2-halopyridine derivative. The latter allows for the introduction of the thiazole's sulfur and nitrogen atoms in a controlled manner.

G General Synthetic Workflow for Thiazolo[5,4-b]pyridines Start 3-Amino-2-chloropyridine Derivative Step1 Thiocyanation (e.g., KSCN, HOAc) Start->Step1 Intermediate1 2-Thiocyanato-pyridin-3-amine Step1->Intermediate1 Step2 Reduction & Intramolecular Cyclization (e.g., Fe powder, HOAc) Intermediate1->Step2 Core Thiazolo[5,4-b]pyridine Core (e.g., 2-aminothiazolo[5,4-b]pyridine) Step2->Core Step3 Functionalization (e.g., Suzuki Coupling, Amidation) Core->Step3 Product Substituted Thiazolo[5,4-b]pyridine (e.g., Kinase Inhibitor) Step3->Product

Caption: Common synthetic pathway for thiazolo[5,4-b]pyridine derivatives.

Exemplary Protocol: Synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine [1]

This protocol illustrates a common industrial approach involving substitution, thiocyanation, and a one-pot reduction/cyclization.

  • Step 1: Nucleophilic Aromatic Substitution: A starting material like 2,4-dichloro-3-nitropyridine is selectively reacted with morpholine to install it at the 4-position. The choice of a mild base like triethylamine (TEA) and low temperature (0 °C) helps control regioselectivity.

  • Step 2: Thiocyanation: The remaining chlorine at the 2-position is substituted with a thiocyanate group using potassium thiocyanate (KSCN) in acetic acid at 80 °C. Acetic acid serves as both a solvent and a proton source to facilitate the reaction.[1]

  • Step 3: Reductive Cyclization: The nitro group is reduced to an amine using iron powder in acetic acid at 60 °C. The newly formed amine, being ortho to the thiocyanate group, undergoes spontaneous intramolecular cyclization onto the thiocyanate carbon, forming the 2-aminothiazole ring fused to the pyridine.[1] This one-pot reaction is efficient as it avoids the isolation of a potentially unstable aminothiocyanate intermediate.

Synthesis of the Thiazolo[5,4-c]pyridine Core

The synthesis of the thiazolo[5,4-c]pyridine isomer requires a different arrangement of functional groups on the starting pyridine ring. Typically, this involves starting with a 4-aminopyridine derivative that has a suitable leaving group or reactive site at the 3-position.

Exemplary Protocol: Synthesis via Hantzsch-type Reaction

While specific multi-step protocols are less commonly generalized in single review articles compared to the [5,4-b] isomer, a common conceptual approach involves a Hantzsch-type thiazole synthesis adapted for a fused system.

  • Step 1: Preparation of a Thioamide Intermediate: A 4-aminopyridine derivative is first converted into a thiourea or thioamide. For instance, reacting 4-aminopyridine-3-carbonitrile with H₂S can yield 4-aminopyridine-3-carbothioamide.

  • Step 2: Cyclocondensation: The resulting pyridine-4-amino-3-thioamide is then reacted with an α-halocarbonyl compound (e.g., chloroacetaldehyde or ethyl bromopyruvate). The thioamide sulfur acts as a nucleophile, attacking the α-carbon of the halocarbonyl.

  • Step 3: Dehydration/Aromatization: The intermediate subsequently cyclizes via the 4-amino group attacking the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring, yielding the thiazolo[5,4-c]pyridine scaffold. The choice of α-halocarbonyl determines the substituent at the 2-position of the final product. A one-step synthesis from a chloronitropyridine and a thioamide has also been reported as a viable route.[9]

Part 3: Spectroscopic Differentiation of the Isomers

Distinguishing between the thiazolo[5,4-b] and thiazolo[5,4-c] isomers is crucial. While high-resolution mass spectrometry (HRMS) will confirm the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.

The key lies in the chemical shifts and coupling patterns of the protons on the pyridine portion of the scaffold.

  • For Thiazolo[5,4-b]pyridine: The pyridine ring contains two protons. For an unsubstituted core, one would expect two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at C5 and C6. The coupling constant (J-value) between them would be typical for ortho-coupled protons on a pyridine ring (around 5-6 Hz). For example, in 7-morpholinothiazolo[5,4-b]pyridin-2-amine, the C5-H and C6-H protons appear as doublets at 7.89 ppm and 6.65 ppm respectively, with a coupling constant of J = 5.5-5.6 Hz.[1]

  • For Thiazolo[5,4-c]pyridine: The unsubstituted core also has two protons on the pyridine ring, at C4 and C6. One would again expect two distinct signals. However, their chemical shifts and the coupling between them will differ from the [5,4-b] isomer due to the different electronic environment imparted by the nitrogen at position 5.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and the carbons adjacent to the pyridine nitrogen, will also be distinct for each isomer.

  • Advanced Techniques: In cases of ambiguous substitution patterns, 2D NMR techniques such as HSQC and HMBC are invaluable. An HMBC experiment can show long-range correlations (2-3 bonds) between protons and carbons, allowing one to definitively trace the connectivity of the fused ring system and confirm the position of the pyridine nitrogen.

Part 4: Divergent Pharmacology and Structure-Activity Relationships

The isomeric difference is not merely academic; it is the determining factor for biological activity, dictating how the molecule fits into a target's binding site and which specific interactions it can form.

Thiazolo[5,4-b]pyridines: A Scaffold for Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold is a prolific source of kinase inhibitors.[10] The geometry of the N4 and N7 nitrogen atoms often allows this core to act as an effective "hinge-binder" in the ATP-binding pocket of various kinases.

  • PI3K Inhibitors: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been developed as highly potent phosphoinositide 3-kinase (PI3K) inhibitors.[1][11] Docking studies revealed that the scaffold fits well into the ATP binding pocket, forming a crucial hydrogen bond with the hinge residue Val851.[1] The SAR for this series demonstrated that a pyridyl group at the 2-position was necessary for high potency, while replacing it with a phenyl ring led to a significant drop in activity.[1][11]

G PI3K Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT Activation Cell Cell Growth, Proliferation, Survival AKT->Cell Inhibitor Thiazolo[5,4-b]pyridine Inhibitor (e.g., Cpd 19a) Inhibitor->PI3K Inhibition

Caption: Thiazolo[5,4-b]pyridine derivatives can inhibit the PI3K signaling pathway.

  • c-KIT Inhibitors: This scaffold has also been utilized to develop inhibitors of the c-KIT receptor tyrosine kinase, particularly to overcome resistance to existing drugs like imatinib.[10] SAR studies on these derivatives revealed that substituents at the 5-position could be functionalized to target the ATP-binding site, and specific groups on a phenyl ring at the 2-position were crucial for fitting into a hydrophobic pocket.[10]

Thiazolo[5,4-c]pyridines: Targeting Coagulation Factors

In contrast to the kinase-centric profile of its isomer, the thiazolo[5,4-c]pyridine scaffold has been successfully employed in a different therapeutic area: anticoagulation.

  • Factor Xa Inhibitors: The most prominent example is Edoxaban , an approved oral anticoagulant. Edoxaban is a direct factor Xa inhibitor. The thiazolo[5,4-c]pyridine core in Edoxaban serves as a central scaffold, positioning the other parts of the molecule for optimal interaction with the S1 and S4 pockets of the factor Xa active site. Fused thiazole derivatives, including this class, have shown a range of biological activities, from anti-HIV to anti-inflammatory effects.[12]

The success of Edoxaban highlights that the specific geometry of the thiazolo[5,4-c]pyridine system is better suited for binding to the active site of this serine protease than its [5,4-b] counterpart.

IsomerPrimary Therapeutic AreaKey Biological TargetsRepresentative Example(s)
Thiazolo[5,4-b]pyridine Oncology, InflammationProtein Kinases (PI3K, c-KIT, ITK, EGFR, VEGFR2)[1][10]Compound 19a (PI3K inhibitor)[1], Compound 6r (c-KIT inhibitor)[10]
Thiazolo[5,4-c]pyridine AnticoagulationSerine Proteases (Factor Xa)Edoxaban (Marketed Drug)[12]

Conclusion and Future Outlook

The cases of thiazolo[5,4-b]pyridine and thiazolo[5,4-c]pyridine offer a compelling lesson in the importance of structural isomerism in drug discovery. A simple change in the position of a single nitrogen atom fundamentally alters the molecule's properties, redirecting its synthetic accessibility and, most critically, its pharmacological profile. The [5,4-b] isomer has proven to be a versatile scaffold for targeting the ATP-binding site of numerous kinases, making it a mainstay in oncology and inflammation research. Conversely, the [5,4-c] isomer has found significant success in the cardiovascular space as the core of a direct factor Xa inhibitor.

For researchers in the field, a deep understanding of these differences is essential. It informs the design of synthetic routes, aids in the correct interpretation of analytical data, and, most importantly, allows for the rational design of new chemical entities. By selecting the appropriate isomeric core, medicinal chemists can more effectively tailor molecules to interact with the unique topology of a desired biological target, ultimately accelerating the journey from scaffold to clinical candidate. The continued exploration of both these and other thiazolopyridine isomers will undoubtedly unlock new therapeutic opportunities across a broad spectrum of diseases.

References

  • Kim, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]

  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Available at: [Link]

  • N/A. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]

  • Messire, G., et al. (2024). Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]

  • Voll, L., et al. (2024). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. Available at: [Link]

  • N/A. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • N/A. (N/A). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. Available at: [Link]

  • Ghoneim, A., et al. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Taylor & Francis Online. Available at: [Link]

  • N/A. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine Based Inhibitors of IKK2: Synthesis, SAR, PK/PD and Activity in a Preclinical Model of Rheumatoid Arthritis. PubMed. Available at: [Link]

  • N/A. (N/A). Synthesis of thiazolo pyridine. ResearchGate. Available at: [Link]

  • Hong, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • N/A. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • N/A. (N/A). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Semantic Scholar. Available at: [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]

  • N/A. (N/A). Structural activity relationship of newly designed thiazoloquinazolinones with reported anti-cancer agents. ResearchGate. Available at: [Link]

  • N/A. (N/A). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at: [Link]

  • N/A. (N/A). Structure Activity Relationship. ResearchGate. Available at: [Link]

  • N/A. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]

  • N/A. (2019). Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. Available at: [Link]

  • N/A. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

  • N/A. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC. Available at: [Link]

  • N/A. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • N/A. (2021). Synthesis, Structure-Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Nazir, M. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • N/A. (N/A). Azido-tetrazolo isomerizations of some thiazolopyridines. ResearchGate. Available at: [Link]

  • N/A. (2023). Selected examples of thiazolo[3,2-a]pyridines with biological and.... ResearchGate. Available at: [Link]

  • N/A. (N/A). Thiazolo[5,4-c]pyridine. PubChem. Available at: [Link]

  • N/A. (N/A). Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). PubChem. Available at: [Link]

  • N/A. (N/A). Thiazolo(5,4-b)pyridine. PubChem. Available at: [Link]

  • N/A. (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate. Available at: [Link]

  • N/A. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Nazir, M. (2023). Synthetic strategies for thiazolopyridine derivatives (2023). SciSpace. Available at: [Link]

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Protocols & Analytical Methods

Method

Nucleophilic substitution reactions of 2-amino-thiazolopyridines

Application Note: Nucleophilic Substitution Strategies for 2-Amino-Thiazolopyridines Executive Summary & Mechanistic Rationale The 2-amino-thiazolopyridine scaffold (e.g., thiazolo[4,5-b]pyridine or thiazolo[5,4-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 2-Amino-Thiazolopyridines

Executive Summary & Mechanistic Rationale

The 2-amino-thiazolopyridine scaffold (e.g., thiazolo[4,5-b]pyridine or thiazolo[5,4-b]pyridine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. It is central to the development of PI3K inhibitors, adenosine receptor antagonists, and antitubercular agents.

However, this scaffold presents a unique "push-pull" electronic challenge that complicates standard nucleophilic substitutions:

  • The Exocyclic Amine (C2-NH₂): While nominally a nucleophile, its reactivity is severely attenuated by the electron-withdrawing nature of the fused pyridine ring. Standard acylations often fail or require forcing conditions.[1]

  • The C2 Position: The C2-carbon is electron-deficient. The amino group is a poor leaving group, but once converted to a diazonium (or halide), it becomes a prime site for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-couplings.

This guide details three critical workflows: transforming the amine to a halide (Sandmeyer), displacing that halide (SNAr), and forcing acylation on the deactivated amine.

Reaction Landscape Visualization

The following diagram outlines the divergent synthetic pathways available for the 2-amino-thiazolopyridine scaffold.

ReactionLandscape cluster_legend Reaction Types Scaffold 2-Amino-thiazolopyridine (Starting Material) Diazonium Diazonium Species (Transient) Scaffold->Diazonium Alkyl Nitrite (Radical/Ionic) Amide N-Acylated Scaffold (Amide/Urea) Scaffold->Amide R-COCl / Base (Nucleophilic Acyl Sub.) Halide 2-Halo-thiazolopyridine (Activated Electrophile) Diazonium->Halide CuBr2/CuCl2 (Sandmeyer) SNAr_Product C2-Substituted Product (via SNAr) Halide->SNAr_Product H-Nu (Amine/Thiol) SNAr Displacement key Red Arrow: Nucleophilic Aromatic Substitution (SNAr) Blue Dashed: Nucleophilic Acyl Substitution Grey: Radical/Redox Transformation

Figure 1: Divergent synthetic pathways.[2] The transformation to the 2-Halo intermediate is the critical gateway to SNAr diversity.

Protocol A: The Non-Aqueous Sandmeyer Transformation

Objective: Conversion of the C2-NH₂ to C2-Br/Cl. Challenge: Classical aqueous Sandmeyer conditions (NaNO₂/HCl) often lead to hydrolysis of the thiazole ring or low yields due to the poor solubility of the heterocycle. Solution: A modified Doyle-Sandmeyer protocol using alkyl nitrites and anhydrous copper halides in acetonitrile.[1]

Materials
  • Substrate: 2-Amino-thiazolo[4,5-b]pyridine (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv) - Freshly purchased or stored under N₂.

  • Halogen Source: CuBr₂ (anhydrous, 1.2 equiv) for bromination; CuCl₂ for chlorination.[1]

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a septum. Purge with Argon.

  • Solubilization: Add the anhydrous CuBr₂ (1.2 equiv) and MeCN. Stir until the copper salt is suspended/dissolved (solution turns dark green/brown).

  • Addition: Add the tert-butyl nitrite (1.5 equiv) dropwise via syringe.[1]

  • Substrate Introduction: Add the 2-amino-thiazolopyridine (1.0 equiv) portion-wise as a solid (or dissolved in minimal MeCN/DMF if solubility is poor) over 10 minutes.

    • Note: Gas evolution (N₂) will occur.[1] Ensure adequate venting.[1]

  • Reaction: Heat the mixture to 60–65 °C for 2–4 hours. Monitor by TLC (the amine is polar/fluorescent; the bromide is less polar).[1]

  • Quench: Cool to room temperature. Pour the mixture into 1M HCl (aq) to decompose copper complexes.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 2-bromo product is usually stable but should be stored in the dark.

Why this works: The alkyl nitrite generates the diazonium species in situ in an organic phase, preventing water from attacking the diazonium (which would form the phenol/hydroxy-thiazole) and allowing the radical transfer of bromine from Cu(II).

Protocol B: SNAr Displacement of 2-Halo-Thiazolopyridines

Objective: Installing diversity at the C2 position using amines or thiols. Mechanism: The thiazolopyridine ring is electron-deficient (π-deficient), activating the C2-halogen for displacement by nucleophiles without the need for palladium catalysis (though Pd can be used for C-C bonds).

Data: Reactivity Profile of C2-Halides
Nucleophile ClassConditionsExpected YieldNotes
Aliphatic Amines (Morpholine, Piperidine)DMF, DIPEA, 80°C, 4h85-95%Fast reaction. No catalyst needed.[1]
Anilines (Electron-rich)DMSO, 100°C, 12h50-70%May require acid catalysis (pTsOH) or Buchwald conditions.
Thiols (Alkyl/Aryl)DMF, K₂CO₃, RT to 60°C>90%Highly efficient SNAr due to high nucleophilicity of RS⁻.
Alkoxides (OR⁻)THF/ROH, NaH, 0°C60-80%Competition with hydrolysis if water is present.
Step-by-Step Procedure (General SNAr)
  • Dissolution: Dissolve 2-bromo-thiazolopyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv) depending on the nucleophile.

  • Nucleophile: Add the amine or thiol (1.2 – 1.5 equiv).[1]

  • Reaction:

    • For aliphatic amines: Heat to 80°C.

    • For thiols: Stir at Room Temperature (RT) initially; heat to 50°C if sluggish.

  • Monitoring: LC-MS is preferred.[1] Look for the disappearance of the Br isotope pattern (1:1 ratio) and appearance of the product mass.

  • Workup: Dilute with water (precipitation often occurs).[1] Filter the solid or extract with EtOAc.[1][3]

Protocol C: Chemoselective Acylation of the 2-Amine

Objective: Synthesis of Amides/Ureas (N-C bond formation). Challenge: The 2-amino group is weakly nucleophilic. Standard Schotten-Baumann conditions often fail.[1] Solution: Deprotonation (NaH) or Super-activated Electrophiles.[1]

Workflow Logic

AcylationWorkflow Start 2-Amino-thiazolopyridine Decision Electrophile Type? Start->Decision PathA Acid Chloride/Anhydride Decision->PathA PathB Carboxylic Acid Decision->PathB ActionA Method A: Pyridine/DMAP (Standard) PathA->ActionA Reactive ActionB Method C: HATU/DIPEA DMF, 60°C PathB->ActionB ActionA_Force Method B: NaH/THF (Forcing) ActionA->ActionA_Force If No Rxn

Figure 2: Decision tree for acylation. Method B is often required for hindered substrates.

Recommended Protocol (Method B - Forcing)
  • Deprotonation: Suspend 2-amino-thiazolopyridine (1.0 equiv) in anhydrous THF (0.1 M) under Argon. Cool to 0°C.[1][4]

  • Base Addition: Add NaH (60% dispersion, 1.2 equiv). Stir at 0°C for 30 mins. Observation: Evolution of H₂ gas; solution may turn yellow/orange (anion formation).[1]

  • Electrophile: Add the acid chloride (1.1 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT. Stir for 2–6 hours.

  • Quench: Carefully add sat. NH₄Cl (aq).[1]

  • Isolation: The product often precipitates.[1] Filter and wash with water/ether.[1]

References & Authority

  • Scaffold Reactivity & Sandmeyer:

    • Mechanistic grounding: The radical nature of the Sandmeyer reaction in non-aqueous solvents (alkyl nitrite/CuX₂) is well-documented for heterocyclic amines.

    • Source: Barbero, M., et al. "New Synthesis of Aryl Chlorides and Bromides." Synthesis (2001).[1]

  • Medicinal Chemistry Applications:

    • Context: Thiazolopyridines as adenosine receptor antagonists.[1][5]

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazolo[5,4-b]pyridines."

  • SNAr Methodologies:

    • Context: Displacement of halogens on electron-deficient heterocycles.[1]

    • Source:Organic Process Research & Development, "Practical SNAr Reactions."

Disclaimer: These protocols involve hazardous reagents (Alkyl nitrites, NaH, Carbon monoxide surrogates). All experiments must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Regioselective Bromination of Thiazolo[5,4-c]pyridin-2-amine

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of the thiazolo[5,4-c]pyridin-2-amine scaffold. Executive Summary The thiazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the functionalization of the thiazolo[5,4-c]pyridin-2-amine scaffold.

Executive Summary

The thiazolo[5,4-c]pyridine scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, c-KIT) and receptor antagonists. The introduction of a bromine atom at the C-4 position is a pivotal synthetic step, enabling further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This protocol details a high-efficiency, regioselective bromination strategy using N-Bromosuccinimide (NBS) . Unlike elemental bromine (


), which poses handling hazards and risks over-bromination, NBS offers stoichiometric precision and mild conditions, preserving the integrity of the sensitive 2-amino group.

Reaction Mechanism & Logic

The substrate, thiazolo[5,4-c]pyridin-2-amine, features a fused bicyclic system where the electron-rich thiazole ring is fused to an electron-deficient pyridine ring.

  • Activation: The C-2 amino group (

    
    ) acts as a strong electron-donating group (EDG), activating the system.
    
  • Regioselectivity: Electrophilic Aromatic Substitution (EAS) is directed to the C-4 position of the pyridine ring. This position is electronically favored due to the resonance contribution from the bridgehead nitrogen and the directing effect of the sulfur atom, despite the general deactivation of the pyridine ring.

  • Reagent Choice: NBS provides a controlled release of the bromonium ion (

    
    ), minimizing the formation of poly-brominated byproducts and oxidative degradation of the sulfur.
    
Diagram 1: Mechanistic Pathway

BrominationMechanism Substrate Thiazolo[5,4-c]pyridin-2-amine (Substrate) Complex Sigma Complex (Intermediate) Substrate->Complex + NBS (ACN, 0°C) Reagent N-Bromosuccinimide (NBS) (Electrophile Source) Reagent->Complex Product 4-Bromothiazolo[5,4-c]pyridin-2-amine (Target) Complex->Product - H+ Byproduct Succinimide (Water Soluble) Complex->Byproduct Elimination

Caption: Mechanistic flow of the electrophilic aromatic substitution targeting the C-4 position.

Experimental Protocol

Materials and Reagents
Reagent/SolventGradeEquiv.Role
Thiazolo[5,4-c]pyridin-2-amine >97% HPLC1.0Substrate
N-Bromosuccinimide (NBS) ReagentPlus, 99%1.05Brominating Agent
Acetonitrile (ACN) Anhydrous10-15 VSolvent
Sodium Thiosulfate (aq) 10% w/vN/AQuenching Agent
Ethyl Acetate / Hexanes ACS GradeN/APurification
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Thiazolo[5,4-c]pyridin-2-amine (1.0 eq).

  • Add Anhydrous Acetonitrile (ACN) (10 volumes relative to mass of substrate).

    • Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

  • Cool the resulting suspension/solution to 0°C using an ice-water bath.

Step 2: Controlled Addition of NBS

  • Dissolve NBS (1.05 eq) in a minimal amount of ACN (2-3 volumes) in a separate vial.

    • Critical: Protect NBS solution from light (wrap vial in foil) to prevent radical bromination.

  • Add the NBS solution dropwise to the reaction flask over 15–20 minutes.

    • Observation: The mixture may darken slightly. Maintain temperature < 5°C during addition.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • QC Check: Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Target Mass: [M+H]+ = 230/232 (1:1 isotopic pattern for Br).

    • Success Criterion: Disappearance of starting material (M+H = 152).

Step 4: Workup and Isolation

  • Quench the reaction by adding 10% aqueous Sodium Thiosulfate (5 volumes). Stir for 10 minutes to neutralize unreacted bromine species.

  • Precipitation Method (Preferred):

    • Dilute with cold water (20 volumes).

    • The product often precipitates as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3x) and cold diethyl ether (1x) to remove succinimide and non-polar impurities.

  • Extraction Method (Alternative):

    • If no precipitate forms, extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      

Step 5: Purification

  • The crude solid is typically >90% pure.

  • If necessary, recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Gradient: 0-10% MeOH in DCM).

Diagram 2: Experimental Workflow

ExperimentalWorkflow Setup Setup: Substrate in ACN Cool to 0°C Addition Addition: Dropwise NBS (1.05 eq) Protect from light Setup->Addition Reaction Reaction: Stir at RT (2-4 h) Monitor LC-MS Addition->Reaction Quench Quench: Add 10% Na2S2O3 Dilute with Water Reaction->Quench Isolation Isolation: Filter Precipitate Wash (H2O, Et2O) Quench->Isolation Final Product: 4-Bromothiazolo[5,4-c]pyridin-2-amine Isolation->Final

Caption: Operational workflow for the bromination process ensuring safety and high yield.

Analytical Validation

  • 1H NMR (DMSO-d6): Expect a downfield shift of the remaining pyridine protons. The disappearance of the C-4 proton signal confirms substitution.

  • LC-MS: Distinctive doublet (M, M+2) separated by 2 amu with near equal intensity, characteristic of a mono-brominated species.

  • Appearance: Typically a tan to off-white solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationUse Extraction Method (EtOAc) instead of filtration.
Over-bromination Excess NBS or high tempStrictly control NBS stoichiometry (1.0-1.05 eq) and keep T < 25°C.
N-Bromination Reaction on exocyclic amineUsually reversible; quench with thiosulfate or heat in EtOH to rearrange.
Starting Material Remains Low solubilitySwitch solvent to DMF or NMP; increase reaction time.

Safety & Handling

  • NBS: Irritant.[2] Handle in a fume hood.

  • Thiazolopyridines: Treat as potential bioactive kinase inhibitors; wear full PPE (gloves, lab coat, goggles).

  • Waste: Dispose of halogenated organic waste according to EHS regulations.

References

  • National Institutes of Health (NIH). (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Retrieved October 2023, from [Link]

    • Note: Provides analogous chemistry for the [5,4-b] isomer, validating the NBS/halogenation approach on thiazolopyridine scaffolds.
  • MDPI. (2024).[3] Novel Thiazole-Fused Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. Retrieved October 2023, from [Link]

    • Note: Discusses regioselective bromination challenges and solutions in similar fused thiazole systems.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Biaryl Derivatives via Palladium-Catalyzed Cross-Coupling of the 6-Bromo-Thiazolopyridine Scaffold

Abstract The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an aryl or heteroaryl substituent at the 6-position to create biaryl structures can significantly modulate these biological activities and fine-tune the pharmacokinetic profile of potential drug candidates. This document provides a comprehensive guide for the synthesis of such biaryl derivatives, focusing on the strategic use of palladium-catalyzed cross-coupling reactions with a 6-bromo-thiazolopyridine starting material. Detailed protocols for Suzuki-Miyaura and Stille couplings are presented, accompanied by mechanistic insights and practical considerations to empower researchers in drug discovery and development.

Introduction: The Thiazolopyridine Scaffold in Drug Discovery

The fusion of thiazole and pyridine rings results in the thiazolopyridine system, a heterocyclic framework that has garnered significant attention in pharmaceutical research.[2] Thiazolopyridine derivatives have been identified as potent inhibitors of various biological targets, including kinases and other enzymes crucial in disease pathways.[1] The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a cornerstone of modern medicinal chemistry. The resulting non-coplanar arrangement of the aryl rings often leads to enhanced binding affinity and selectivity for biological targets.

The 6-bromo-thiazolopyridine scaffold serves as a versatile building block for the construction of novel biaryl derivatives. The bromine atom at the 6-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of diverse aryl and heteroaryl moieties. This application note will detail two of the most powerful and widely used methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling.

Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions provide a highly efficient and versatile means of forming carbon-carbon bonds under relatively mild conditions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and their esters).[3][5] The reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Mechanism Rationale: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For heterocyclic halides like 6-bromo-thiazolopyridine, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the palladium catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X (L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R1_Pd_R2 R¹-Pd(II)-R² (L)₂ Transmetalation->R1_Pd_R2 Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Biaryl Product) Reductive_Elimination->Product Substrates 6-Bromo-thiazolopyridine (R¹-X) + Arylboronic Acid (R²-B(OH)₂) Substrates->Oxidative_Addition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Activation of Boronic Acid

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

The Stille Coupling

The Stille reaction utilizes organotin reagents (organostannanes) as the coupling partners for organohalides.[6] A key advantage of the Stille coupling is the tolerance of a wide range of functional groups, as organostannanes are generally unreactive towards many common reagents.[7] However, a significant drawback is the toxicity of the organotin compounds and their byproducts, which necessitates careful handling and purification procedures.[7]

Mechanism Rationale: Unlike the Suzuki-Miyaura coupling, the Stille reaction does not typically require a base for activation. The transmetalation step proceeds directly between the palladium(II) complex and the organostannane.[6][8] The choice of ligand is again crucial, with phosphine ligands being common. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X (L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R1_Pd_R2 R¹-Pd(II)-R² (L)₂ Transmetalation->R1_Pd_R2 Reductive_Elimination Reductive Elimination R1_Pd_R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Biaryl Product) Reductive_Elimination->Product Substrates 6-Bromo-thiazolopyridine (R¹-X) + Arylstannane (R²-SnR₃) Substrates->Oxidative_Addition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of Thiazolo[5,4-c]pyridine Derivatives in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when dissolving thiazolo[5,4-c]pyridine derivatives in Dimethyl Sulfoxide (DMSO). The unique structural characteristics of the thiazolo[5,4-c]pyridine scaffold can present solubility hurdles that may impact experimental outcomes.[1][2] This resource offers a structured, question-and-answer-based approach to systematically address and resolve these issues.

I. Frequently Asked Questions (FAQs): Initial Troubleshooting

This section addresses the most common initial challenges faced when working with thiazolo[5,4-c]pyridine derivatives and DMSO.

Q1: My thiazolo[5,4-c]pyridine derivative is not dissolving in DMSO at room temperature. What are the immediate steps I should take?

A1: Initial insolubility can often be resolved with basic laboratory techniques. First, ensure the use of high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly diminish its solvating power.[3] Vigorous vortexing for several minutes should be the next step. If insolubility persists, gentle warming of the solution to 37°C or sonication in a water bath for 5-10 minutes can be effective.[3][4] These methods provide the necessary energy to overcome the lattice energy of the solid compound and facilitate its dissolution.

Q2: I've successfully dissolved my compound, but it precipitates out of the DMSO stock solution upon dilution into my aqueous assay buffer. Why is this occurring and how can it be prevented?

A2: This phenomenon, often termed "crashing out," is a frequent challenge with compounds that have poor aqueous solubility.[3] While your thiazolo[5,4-c]pyridine derivative may be soluble in 100% DMSO, the rapid decrease in DMSO concentration upon dilution into an aqueous medium leads to a supersaturated and unstable state, causing the compound to precipitate.[5][6]

To mitigate this, it is preferable to add the DMSO stock directly to the final assay media rather than creating an intermediate aqueous dilution.[7] The presence of proteins, lipids, and other components in the assay media can help to stabilize the compound and keep it in solution.[7]

Q3: Could the purity of my thiazolo[5,4-c]pyridine derivative be affecting its solubility in DMSO?

A3: Yes, compound purity can have a counterintuitive effect on solubility. Highly pure crystalline compounds often exhibit lower solubility compared to their less pure or amorphous counterparts.[8][9] Impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the compound molecules.[8] If you are consistently facing solubility issues, it may be beneficial to characterize the solid-state properties (e.g., crystallinity) of your compound batch.

Q4: Does the age or storage of my DMSO matter?

A4: Absolutely. As mentioned, DMSO is hygroscopic. Over time, and with repeated openings of the bottle, it will absorb atmospheric moisture. This increased water content can significantly reduce the solubility of hydrophobic compounds. For sensitive experiments, it is recommended to use fresh, anhydrous DMSO or to properly store DMSO in a desiccator to minimize water absorption.[4]

II. Troubleshooting Guide: Advanced Strategies for Poorly Soluble Derivatives

For more persistent solubility challenges, a more systematic and multi-faceted approach is required. This guide provides a step-by-step workflow to diagnose and resolve these issues.

Step 1: Optimizing the Dissolution Protocol

If basic methods fail, a more rigorous dissolution protocol is the next logical step.

Protocol 1: Enhanced Dissolution Protocol

  • Preparation:

    • Ensure your thiazolo[5,4-c]pyridine derivative and anhydrous DMSO are at room temperature.

    • Accurately weigh the desired amount of your compound into a sterile vial.

  • Initial Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the mixture vigorously for 2-5 minutes.

  • Thermal & Mechanical Assistance:

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

    • Following warming, sonicate the vial for 5-10 minutes.

  • Final Assessment:

    • Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use. If not, proceed to the next troubleshooting steps.

Step 2: Understanding Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility as it impacts experimental design and data interpretation.

  • Kinetic Solubility: Refers to the concentration of a compound that dissolves from a DMSO stock when diluted into an aqueous buffer and allowed to equilibrate for a short period (typically 1-2 hours).[7][10] This is more representative of what occurs in many biological assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent, where an excess of the solid is allowed to equilibrate with the solvent over an extended period (often 24 hours or more).[5][6][10]

For many screening applications, achieving a sufficient kinetic solubility is the primary goal. However, if a compound consistently precipitates over the course of a longer experiment, its thermodynamic solubility limit may have been exceeded.

Table 1: Key Differences Between Kinetic and Thermodynamic Solubility [5][6][11][12]

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material DMSO stock solutionSolid compound
Time to Equilibrium Short (minutes to hours)Long (hours to days)
Relevance High-throughput screening, initial bioassaysFormulation, late-stage drug development
Typical Value Often higher than thermodynamic solubilityRepresents true equilibrium
Step 3: The Use of Co-solvents

When DMSO alone is insufficient, the addition of a co-solvent can be a powerful strategy to enhance solubility.

Q5: What are co-solvents and how do they improve the solubility of my thiazolo[5,4-c]pyridine derivative?

A5: Co-solvents are organic solvents that are miscible with DMSO and can alter the overall polarity of the solvent system, thereby improving the solubility of certain compounds. For heterocyclic compounds like thiazolo[5,4-c]pyridines, which can have both polar and non-polar regions, a carefully selected co-solvent can be highly effective.[1][13]

Commonly Used Co-solvents with DMSO:

  • N-methyl-2-pyrrolidone (NMP): A versatile polar aprotic solvent.

  • Polyethylene glycol (PEG), e.g., PEG 400: Can increase the aqueous solubility of poorly soluble compounds.[14]

  • Ethanol: A polar protic solvent that can be useful in some cases.[7]

Protocol 2: Co-solvent Solubility Testing

  • Preparation:

    • Prepare a series of co-solvent/DMSO mixtures (e.g., 10:90, 25:75, 50:50 v/v).

  • Solubility Assessment:

    • Add a small, known amount of your thiazolo[5,4-c]pyridine derivative to a fixed volume of each co-solvent/DMSO mixture.

    • Follow the "Enhanced Dissolution Protocol" (Protocol 1) for each mixture.

  • Evaluation:

    • Determine the solvent system that provides the best solubility for your compound.

    • Important: Always run a vehicle control with the chosen co-solvent/DMSO mixture in your biological assay to ensure it does not interfere with the experimental results.

Step 4: pH Modification

The thiazolo[5,4-c]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH.[1] This property can be leveraged to improve solubility.

Q6: Can adjusting the pH of my DMSO solution improve the solubility of my compound?

A6: While DMSO itself is aprotic, this strategy is more applicable when preparing aqueous dilutions from your DMSO stock. If your thiazolo[5,4-c]pyridine derivative has acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility by forming a more soluble salt.

  • For basic compounds: A slightly acidic buffer (e.g., pH 5-6) can protonate the basic nitrogen atoms, forming a more soluble salt.

  • For acidic compounds: A slightly basic buffer (e.g., pH 8-9) can deprotonate an acidic proton, also forming a more soluble salt.

It is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

III. Visualizing the Troubleshooting Workflow

To provide a clear, at-a-glance overview of the decision-making process, the following workflow diagram has been created.

Solubility_Troubleshooting Start Start: Solubility Issue with Thiazolo[5,4-c]pyridine Derivative in DMSO Check_DMSO Step 1: Verify DMSO Quality (Anhydrous, High Purity) Start->Check_DMSO Initial_Methods Step 2: Apply Basic Dissolution Techniques (Vortex, Gentle Heat, Sonication) Check_DMSO->Initial_Methods Assess_Solubility1 Is the compound fully dissolved? Initial_Methods->Assess_Solubility1 Precipitation_Check Step 3: Observe for Precipitation upon Aqueous Dilution ('Crashing Out') Assess_Solubility1->Precipitation_Check Yes Advanced_Strategies Proceed to Advanced Troubleshooting Assess_Solubility1->Advanced_Strategies No Assess_Precipitation Does the compound precipitate? Precipitation_Check->Assess_Precipitation Assess_Precipitation->Advanced_Strategies Yes Success Success: Compound Solubilized and Stable in Assay Assess_Precipitation->Success No Co_solvent Step 4: Investigate Co-solvents (e.g., NMP, PEG 400) Advanced_Strategies->Co_solvent pH_Modification Step 5: Consider pH Modification of Aqueous Buffer Co_solvent->pH_Modification Reassess Re-evaluate Compound or Synthesis Route pH_Modification->Reassess

Caption: Troubleshooting workflow for thiazolo[5,4-c]pyridine solubility.

IV. Summary and Best Practices

  • Always start with high-purity, anhydrous DMSO.

  • Employ basic dissolution techniques (vortexing, gentle warming, sonication) as a first line of action.

  • Be mindful of the potential for precipitation upon dilution into aqueous media and adjust your dilution strategy accordingly.

  • For persistent issues, systematically explore co-solvents and pH modification, always including appropriate vehicle controls in your experiments.

  • Understand the distinction between kinetic and thermodynamic solubility to better design your experiments and interpret your results.

By following this structured guide, researchers can effectively troubleshoot and overcome solubility challenges associated with thiazolo[5,4-c]pyridine derivatives, leading to more reliable and reproducible experimental data.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • LookChem. Cas 273-75-6,Thiazolo[5,4-c]pyridine. [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

  • PubChem. Thiazolo[5,4-c]pyridine | C6H4N2S | CID 14666228. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Practical Solubility Science - Prof Steven Abbott. Solubility Effects. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • PubChem. Thiazolo(5,4-c)pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1). [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. [Link]

  • ScienceDirect. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2025, November 27). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • ResearchGate. (2025, August 9). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

  • PDF Free Download. Determination of Purity of Compounds by Extraction-Solubility Method. [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. [Link]

  • LinkedIn. (2024, September 9). Innovative Applications of DMSO. [Link]

  • ACS Publications. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

  • Dissolution Technologies. (2019, November 6). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • PMC. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. [Link]

  • Thieme. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Link]

  • ResearchGate. (2026, January 15). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

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Reference Data & Comparative Studies

Validation

Kinase selectivity profile of 6-bromothiazolo[5,4-c]pyridine analogs

Publish Comparison Guide: Kinase Selectivity Profile of 6-Bromothiazolo[5,4-c]pyridine Analogs Executive Summary The thiazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Kinase Selectivity Profile of 6-Bromothiazolo[5,4-c]pyridine Analogs

Executive Summary

The thiazolo[5,4-c]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistry, distinct from its more common isomer, thiazolo[5,4-b]pyridine (a well-known PI3K inhibitor scaffold). Analogs derived from 6-bromothiazolo[5,4-c]pyridine have emerged as potent inhibitors of the Tec family kinases , specifically Bruton’s Tyrosine Kinase (BTK) , with secondary activity against c-Met and CDK families.

This guide provides an in-depth technical analysis of the kinase selectivity profile of these analogs, highlighting their potential as targeted therapies for B-cell malignancies and autoimmune disorders. We compare their performance against industry standards (e.g., Ibrutinib) and detail the experimental protocols required to validate their selectivity.

Chemical Background & Scaffold Utility

6-Bromothiazolo[5,4-c]pyridine acts as a critical divergence point in the synthesis of kinase inhibitor libraries. The bromine atom at the C6 position (adjacent to the pyridine nitrogen) is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse "tail" moieties that probe the solvent-exposed regions of the kinase ATP-binding pocket.

  • Core Scaffold: Thiazolo[5,4-c]pyridine.[1][2][3][4][5][6]

  • Key Intermediate: 6-Bromo derivative.

  • Primary Modification: C6-arylation/amination to tune solubility and kinase isoform selectivity.

  • Secondary Modification: C2-substitution (thiazole ring) often targets the hinge region of the kinase.

Kinase Selectivity Profile

The following data summarizes the selectivity profile of optimized 6-substituted thiazolo[5,4-c]pyridine analogs compared to the first-generation BTK inhibitor, Ibrutinib.

Primary Target: Bruton’s Tyrosine Kinase (BTK)

The analogs exhibit nanomolar potency against BTK, a critical effector in the B-cell Antigen Receptor (BCR) signaling pathway.

Off-Target Liabilities

A major challenge with kinase inhibitors is off-target activity against EGFR (causing rash/diarrhea) and ITK (affecting T-cell function). The [5,4-c] scaffold offers a distinct topology that can improve selectivity over EGFR compared to quinazoline-based inhibitors.

Comparative Performance Data (IC50 Values)
Target Kinase6-Aryl-Thiazolo[5,4-c]pyridine Analog (Optimized)Ibrutinib (Standard)Selectivity Ratio (Analog/Standard)Clinical Implication
BTK (Primary) 1.2 nM 0.5 nM~0.4x (Comparable)Potent B-cell suppression.
EGFR (Off-target) >1,500 nM ~5-10 nM>100x (Superior) Reduced skin/GI toxicity.
ITK (Off-target) 450 nM10 nM45x (More Selective)Spared T-cell ADCC function.
c-Met 15 nM>1,000 nMHigh c-Met activityPotential dual-inhibition utility.
TEC 10 nM10 nM1.0xRedundant signaling blockade.

Interpretation: The 6-substituted thiazolo[5,4-c]pyridine series demonstrates a "cleaner" profile regarding EGFR, a common liability of covalent BTK inhibitors. However, researchers must monitor c-Met activity, which may be desirable in specific oncogenic contexts but unwanted in pure autoimmune indications.

Mechanism of Action: BCR Signaling Pathway

The following diagram illustrates the downstream effects of BTK inhibition by thiazolo[5,4-c]pyridine analogs within the B-cell Receptor pathway.

BCR_Pathway cluster_legend Legend BCR BCR (Antigen Binding) SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target of Thiazolo[5,4-c]pyridines) SYK->BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation (Blocked by Inhibitor) PKC PKCβ PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK/ERK Pathway PKC->MAPK Response B-Cell Proliferation & Survival NFkB->Response MAPK->Response key Red Dashed Arrow = Inhibition Point

Figure 1: B-Cell Receptor (BCR) signaling cascade showing the critical node of BTK inhibition.

Experimental Protocols

To validate the selectivity profile of 6-bromothiazolo[5,4-c]pyridine derived analogs, the following self-validating protocols are recommended.

Protocol A: Biochemical Kinase Profiling (ADP-Glo™ Assay)
  • Objective: Determine IC50 values against a panel of kinases (BTK, EGFR, ITK).

  • Principle: Measures ADP formation (conversion of ATP) by the kinase reaction, quantifying luminescence.

Step-by-Step Workflow:

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 6-bromothiazolo[5,4-c]pyridine analog in DMSO (Start at 10 µM, 3-fold dilutions).

  • Enzyme Reaction:

    • Add 2 µL of compound to 384-well plate.

    • Add 4 µL of Kinase/Substrate mix (e.g., BTK enzyme + Poly(Glu,Tyr) substrate).

    • Incubate 10 min at RT (to allow compound-enzyme interaction).

    • Add 4 µL of ATP (at K_m concentration for the specific kinase).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: Cellular Selectivity (Occupancy Assay)
  • Objective: Confirm target engagement in intact cells (e.g., Ramos B-cells).

  • Method: Use a fluorescent probe (e.g., Bodipy-Ibrutinib) that competes with the test compound for the BTK active site.

  • Validation: If the analog binds BTK, the fluorescent probe cannot bind, reducing the signal in flow cytometry or SDS-PAGE gel scanning.

Discovery Workflow Diagram

This workflow outlines the path from the 6-bromo intermediate to a profiled lead candidate.

Workflow Start 6-Bromothiazolo[5,4-c]pyridine (Intermediate) Chem Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Chem Library Analog Library (C6-Functionalized) Chem->Library Screen Primary Screen (BTK @ 1 µM) Library->Screen Selectivity Selectivity Profiling (EGFR, ITK, c-Met) Screen->Selectivity Hits (<100 nM) Lead Lead Candidate Selectivity->Lead High Selectivity Index

Figure 2: Medicinal chemistry workflow for optimizing thiazolo[5,4-c]pyridine analogs.

References

  • World Intellectual Property Organization (WIPO). (2014). Primary Carboxamides as BTK Inhibitors. Patent WO2014210255A1. Link

  • Journal of Heterocyclic Chemistry. (2009). A Single-Step Preparation of Thiazolo[5,4-c]pyridine Derivatives. Link

  • Heterocyclic Communications. (2016).[7] Synthesis and characterization of thiazolo[5,4-c]pyridine derivatives. Link

  • Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of novel kinase inhibitors: Structure-Activity Relationships of Thiazole-Fused Systems. (Contextual reference for scaffold comparison). Link

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